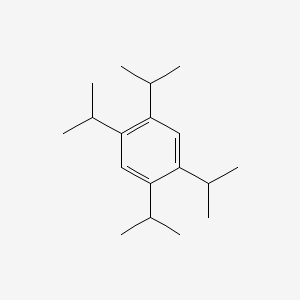

1,2,4,5-Tetraisopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetra(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXLYQQDLJJEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870739 | |

| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-11-0 | |

| Record name | 1,2,4,5-Tetraisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetraisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Tetraisopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetraisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRAISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z46U64B61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Hindered Aromatic Scaffold

1,2,4,5-Tetraisopropylbenzene, identified by the CAS number 635-11-0 , is a polysubstituted aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with four isopropyl groups.[1] This unique molecular architecture imparts significant steric hindrance and lipophilicity, making it a compound of considerable interest in various fields of chemical synthesis and materials science. Its robust and bulky nature offers a stable scaffold for the development of novel ligands, polymers, and potentially as a unique modulating agent in complex molecular systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores its current and potential applications, particularly for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The distinct substitution pattern of this compound gives rise to its specific physical and chemical properties. A summary of these key characteristics is presented below, providing essential data for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 635-11-0 | PubChem[1] |

| Molecular Formula | C₁₈H₃₀ | PubChem[1] |

| Molecular Weight | 246.4 g/mol | PubChem[1] |

| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | PubChem[1] |

| Melting Point | 118-120 °C | LocalPharmaGuide |

| Boiling Point | 279.7 °C (Predicted) | PubChem |

| Appearance | White crystalline solid (Expected) | General Knowledge |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General Knowledge |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl protons (methine and methyl groups). The symmetry of the molecule will influence the complexity of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will reveal the distinct carbon environments within the molecule, including the substituted and unsubstituted aromatic carbons, and the carbons of the isopropyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as aromatic C=C stretching vibrations.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for alkylbenzenes.[1]

Synthesis of this compound: The Friedel-Crafts Alkylation Approach

The most common and industrially scalable method for the synthesis of polysubstituted alkylbenzenes is the Friedel-Crafts alkylation.[2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The choice of reactants and conditions for the synthesis of this compound is dictated by the principles of electrophilic aromatic substitution and steric effects.

-

Starting Material: Benzene or a less substituted isopropylbenzene can be used as the aromatic substrate. Starting with a pre-substituted benzene can sometimes offer better control over the final substitution pattern.

-

Alkylating Agent: Isopropyl halides (e.g., 2-chloropropane or 2-bromopropane) or isopropanol in the presence of a strong acid are suitable alkylating agents for generating the isopropyl carbocation electrophile. Propene gas can also be used in industrial settings.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to facilitate the formation of the carbocation from the alkylating agent.[2] The choice of catalyst can influence the reaction rate and selectivity.

-

Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the rate of reaction and minimize side reactions such as isomerization and polyalkylation. The molar ratio of the reactants is also a critical parameter to control the degree of substitution.

Experimental Protocol: A Step-by-Step Methodology

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene) or Benzene

-

2-Chloropropane (or 2-Bromopropane/Isopropanol)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (or another suitable inert solvent)

-

Hydrochloric Acid (HCl), dilute solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the starting aromatic compound (e.g., durene) and the anhydrous inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride in portions with stirring. The formation of a slurry is expected.

-

Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2-chloropropane) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block and a molecule of interest in several areas of research, including those relevant to drug development and materials science.

Precursor to Sterically Hindered Ligands

In the field of catalysis, the steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The bulky isopropyl groups of this compound can be functionalized to create sterically demanding ligands.[3][4] These ligands can be used to:

-

Stabilize reactive metal centers: The steric bulk can prevent catalyst deactivation pathways such as dimerization.

-

Control stereoselectivity: The chiral environment created by bulky ligands can influence the stereochemical outcome of a reaction, which is critical in the synthesis of chiral drug molecules.

-

Enhance catalyst lifetime: By shielding the metal center, these ligands can improve the robustness and longevity of the catalyst.

Caption: A conceptual pathway for the utilization of this compound as a precursor for sterically hindered ligands.

Building Block for Supramolecular Chemistry and Materials Science

The rigid and well-defined structure of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and advanced materials.[5] Its derivatives can be used in the synthesis of:

-

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The defined geometry of the molecule can lead to the formation of materials with high surface areas and ordered pore structures, which have applications in gas storage, separation, and catalysis.

-

High-Performance Polymers: Similar to its less substituted analog, 1,3,5-triisopropylbenzene, it can be envisioned as a monomer or a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical strength. Aromatic compounds are foundational in creating robust polymers like PET and polystyrene.[6]

Potential Applications in Drug Formulation and Delivery

While direct applications of this compound as a therapeutic agent are not established, its physicochemical properties suggest potential roles in drug formulation and delivery. Aromatic compounds are integral to the structure and function of many pharmaceuticals.[7][8][9] The lipophilic and bulky nature of this molecule could be leveraged to:

-

Modulate Drug Solubility and Bioavailability: Incorporating a highly lipophilic moiety like the tetraisopropylbenzene core into a drug candidate can significantly alter its solubility profile, potentially enhancing its ability to cross biological membranes.[9]

-

Design of Prodrugs: The tetraisopropylbenzene group could be used as a bulky, lipophilic promoiety in a prodrug design. This could protect the active drug from premature metabolism and facilitate its transport to the target site, where the promoiety would be cleaved to release the active compound.

-

Formation of Drug-Excipient Complexes: The aromatic core can participate in π-π stacking interactions, which could be utilized to form stable complexes with drug molecules, potentially improving their stability and release characteristics in a formulation.[9]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating molecule with a unique combination of steric bulk, symmetry, and lipophilicity. While its primary application to date has been within the realm of fundamental organic synthesis, its potential as a precursor to advanced materials and as a modulating component in complex chemical systems is significant. For researchers and professionals in drug development, the exploration of this and similar sterically hindered aromatic scaffolds could open new avenues for the design of novel catalysts, the construction of innovative drug delivery platforms, and the synthesis of next-generation materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

FasterCapital. The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. FasterCapital. [Link]

-

Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. [Link]

-

PrepChem.com. Synthesis of triisopropylbenzene. PrepChem.com. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

-

Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Khan Academy. Friedel-Crafts alkylation. Khan Academy. [Link]

-

Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

RSC Advances. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands. Royal Society of Chemistry. [Link]

-

MDPI. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. MDPI. [Link]

-

NIST. 1,2,4-Tri-isopropylbenzene. National Institute of Standards and Technology. [Link]

-

YouTube. Friedel-Crafts Alkylation. Professor Dave Explains. [Link]

-

Global Substance Registration System. This compound. Global Substance Registration System. [Link]

-

National Institutes of Health. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. National Institutes of Health. [Link]

- Google Patents. Method for the preparation of 1,2,4,5-tetrahydroxybenzene.

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

SciSpace. Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. SciSpace. [Link]

-

Organic Letters. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Open Research Repository. 1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry. Open Research Repository. [Link]

-

Chemical Communications. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry [openresearch-repository.anu.edu.au]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. fastercapital.com [fastercapital.com]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. jocpr.com [jocpr.com]

1,2,4,5-Tetraisopropylbenzene molecular weight

An In-depth Technical Guide to the Molecular Weight and Core Characteristics of 1,2,4,5-Tetraisopropylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a central parameter that dictates its physicochemical properties, synthesis, and applications. Designed for researchers, scientists, and professionals in drug development and specialty chemicals, this document synthesizes fundamental data with practical insights. We will explore the compound's chemical identity, the direct implications of its molecular mass on properties such as steric hindrance and volatility, methods for its analytical characterization, and its relevance in advanced chemical synthesis.

Chemical Identity and Core Physicochemical Properties

This compound, also known by its IUPAC name 1,2,4,5-tetra(propan-2-yl)benzene, is a polysubstituted aromatic hydrocarbon.[1] Its core structure consists of a benzene ring symmetrically substituted with four isopropyl groups. This substitution pattern is crucial as it imparts significant steric bulk and influences the molecule's overall properties.

The foundational quantitative descriptor for any chemical entity is its molecular weight. For this compound, the molecular weight is a direct summation of the atomic weights of its constituent atoms, as defined by its molecular formula, C18H30.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H30 | [1][2] |

| Molecular Weight | 246.4 g/mol | [1] |

| Exact Mass | 246.234750957 Da | [1] |

| CAS Number | 635-11-0 | [1][2] |

| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | [1] |

| Physical Form | Solid | |

| Melting Point | 118-120 °C | [2] |

| Synonyms | Benzene, 1,2,4,5-tetrakis(1-methylethyl)- | [1] |

graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [penwidth=2];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Isopropyl groups// Group at C1 C1_iso_C [pos="0,1.8!", label="C"]; C1 -- C1_iso_C; C1_iso_C -- C1_iso_CH3_1 [pos="-0.5,2.4!", label="CH₃"]; C1_iso_C -- C1_iso_CH3_2 [pos="0.5,2.4!", label="CH₃"];

// Group at C2 C2_iso_C [pos="-1.6,-0.9!", label="C"]; C2 -- C2_iso_C; C2_iso_C -- C2_iso_CH3_1 [pos="-2.2,-0.5!", label="CH₃"]; C2_iso_C -- C2_iso_CH3_2 [pos="-1.8,-1.6!", label="CH₃"];

// Group at C4 C4_iso_C [pos="0,-1.8!", label="C"]; C4 -- C4_iso_C; C4_iso_C -- C4_iso_CH3_1 [pos="-0.5,-2.4!", label="CH₃"]; C4_iso_C -- C4_iso_CH3_2 [pos="0.5,-2.4!", label="CH₃"];

// Group at C5 C5_iso_C [pos="1.6,-0.9!", label="C"]; C5 -- C5_iso_C; C5_iso_C -- C5_iso_CH3_1 [pos="2.2,-0.5!", label="CH₃"]; C5_iso_C -- C5_iso_CH3_2 [pos="1.8,-1.6!", label="CH₃"]; }

Caption: Molecular structure of this compound (C18H30).

The Scientific Significance of Molecular Weight

The molecular weight of 246.4 g/mol is not merely a statistical value; it is a primary determinant of the compound's behavior and utility.

-

Steric Hindrance: With four bulky isopropyl groups attached to the benzene ring, the molecule possesses significant steric bulk. This high molecular weight, concentrated in sterically demanding groups, can be leveraged in organic synthesis. For instance, related bulky compounds like 1,3,5-triisopropylbenzene (TIPB) are used as steric control agents or as precursors for specialized ligands and catalysts.[3] The steric shielding provided by the isopropyl groups can direct reaction pathways, protect functional groups, or stabilize reactive intermediates.

-

Volatility and Thermal Stability: Generally, as molecular weight increases within a homologous series, so do intermolecular forces (van der Waals forces), leading to a higher boiling point and lower volatility. The substantial mass of this compound contributes to its solid state at room temperature and its relatively high melting point (118-120 °C).[2] This low volatility and inherent thermal stability, a feature also noted in its less substituted cousin TIPB, make it suitable for applications in high-temperature-resistant materials and as a high-boiling-point solvent.[3]

-

Solubility: The molecule is distinctly non-polar. Its large hydrocarbon structure (C18H30) ensures it is hydrophobic and soluble in non-polar organic solvents. This characteristic is fundamental for its use in organic synthesis, where it can serve as a reaction medium or be easily separated from polar phases during workup procedures.

Synthesis and Formulation Context

The synthesis of polysubstituted benzenes is a key challenge in organic chemistry. This compound can appear as a trace byproduct in the alkylation of benzene with propene, a reaction aimed at producing triisopropylbenzene isomers.[4] This indicates that its formation is mechanistically related to common Friedel-Crafts alkylation pathways.

More targeted syntheses of 1,2,4,5-tetrasubstituted benzenes have been developed, such as the copper-catalyzed dimerization of γ,δ-unsaturated ketones.[5] Such methods provide a robust route to constructing these sterically crowded systems. The choice of synthetic route is governed by the need to control regioselectivity and avoid the formation of undesired isomers, a common issue in alkylation reactions.

Analytical Characterization and Molecular Weight Verification

Confirming the molecular weight and structure of this compound is essential for quality control and research purposes. A multi-technique approach provides a self-validating system for its identification.

Experimental Protocol: Molecular Weight Verification by GC-MS

Objective: To confirm the molecular weight of a synthesized sample of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Injection: Inject 1 µL of the prepared solution into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., DB-5ms). The high temperature of the injection port volatilizes the sample.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. This compound will elute at a characteristic retention time.

-

Mass Spectrometry (MS) Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI), which fragments the molecule in a reproducible pattern.

-

Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Molecular Ion Peak: Look for the molecular ion peak (M⁺). For this compound, this peak should appear at an m/z of 246. This directly confirms the molecular weight.

-

Fragmentation Pattern: The fragmentation pattern provides structural confirmation. Expect to see characteristic fragments, such as a peak at m/z 231, corresponding to the loss of a methyl group (-CH₃).

-

Publicly available mass spectrometry data for this compound confirms the presence of the molecular ion peak at m/z 246 and a significant fragment at m/z 231.[1]

Sources

- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 635-11-0 | this compound | C18H30 [localpharmaguide.com]

- 3. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetraisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,2,4,5-Tetraisopropylbenzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring substituted with four isopropyl groups. Its highly symmetric and sterically hindered structure imparts unique physical and chemical properties that make it a molecule of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and theoretical considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for the effective handling, characterization, and application of this compound.

Chemical Identity and Molecular Structure

The structural and identifying information for this compound is fundamental to understanding its behavior and properties.

| Identifier | Value | Source |

| IUPAC Name | 1,2,4,5-tetrakis(propan-2-yl)benzene | [1] |

| CAS Number | 635-11-0 | [1] |

| Molecular Formula | C₁₈H₃₀ | [1] |

| Molecular Weight | 246.43 g/mol | [1] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C | [1] |

| InChI | InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3 | [1] |

| InChIKey | ROXLYQQDLJJEBE-UHFFFAOYSA-N | [1] |

The symmetrical substitution pattern of the isopropyl groups on the benzene ring significantly influences the molecule's steric and electronic properties. This steric hindrance can impact its reactivity and intermolecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes the available data.

| Property | Value | Source |

| Melting Point | 118-120 °C | [2] |

| 118.4 °C | ||

| Boiling Point | 259 °C | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | See Solubility Profile section below |

Solubility Profile

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its non-polar aromatic nature provides a strong indication of its solubility characteristics, based on the principle of "like dissolves like"[3].

| Solvent Type | Qualitative Solubility | Rationale |

| Non-polar Aliphatic (e.g., Hexane, Heptane) | High | Similar non-polar nature. |

| Non-polar Aromatic (e.g., Toluene, Benzene) | High | Similar aromatic and non-polar characteristics. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at dissolving non-polar organic compounds. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | Can dissolve a range of non-polar to moderately polar compounds. |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Moderate | Polarity may limit solubility compared to non-polar solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Low | Significant difference in polarity. |

| Water | Immiscible | Highly non-polar nature prevents dissolution in the polar aqueous phase. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-3, H-6): A singlet in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the two equivalent protons on the benzene ring.

-

Methine Protons (-CH(CH₃)₂): A septet in the aliphatic region (δ ~2.5-3.5 ppm) due to coupling with the six adjacent methyl protons. There will be two sets of equivalent methine protons.

-

Methyl Protons (-CH(CH₃)₂): A doublet in the upfield aliphatic region (δ ~1.0-1.5 ppm) due to coupling with the adjacent methine proton. There will be two sets of equivalent methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the symmetry of the molecule.

-

Aromatic Carbons: Three distinct signals are expected for the aromatic carbons: one for the substituted carbons bearing the isopropyl groups (C-1, C-2, C-4, C-5), and one for the proton-bearing carbons (C-3, C-6).

-

Aliphatic Carbons: Two signals are expected in the aliphatic region: one for the methine carbons (-CH(CH₃)₂) and one for the methyl carbons (-CH(CH₃)₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2970 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H bending (aliphatic): ~1370-1470 cm⁻¹

-

Aromatic substitution pattern: Specific bands in the fingerprint region (below 1000 cm⁻¹) indicative of the 1,2,4,5-tetrasubstituted pattern.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 246.43. Fragmentation patterns would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups.

Synthesis of this compound

Proposed Synthetic Workflow: Friedel-Crafts Alkylation

Caption: Proposed workflow for the synthesis of this compound.

Experimental Considerations

-

Choice of Starting Material: The reaction could potentially start from benzene, though this would likely lead to a mixture of polyisopropylbenzene isomers. A more controlled approach might involve the alkylation of p-diisopropylbenzene.

-

Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically required to generate the isopropyl carbocation electrophile.

-

Reaction Conditions: The reaction temperature and stoichiometry of the reactants would need to be carefully controlled to favor the formation of the desired tetrasubstituted product and minimize the formation of other isomers and over-alkylation products.

-

Purification: Due to the potential for isomeric byproducts, purification would be a critical step. Recrystallization would be a suitable method given the solid nature of the product at room temperature.

Potential Applications in Research and Drug Development

Direct applications of this compound in drug development are not well-documented. However, the unique structural features of this and related sterically hindered molecules suggest several potential areas of utility. The applications of the closely related 1,3,5-triisopropylbenzene (TIPB) can provide valuable insights[7][8].

-

Scaffold for Ligand Design: The rigid and sterically demanding framework of this compound could serve as a core scaffold for the design of novel ligands for catalysis or as modulators of protein-protein interactions. The isopropyl groups can enforce specific conformations and create well-defined binding pockets.

-

Starting Material in Organic Synthesis: As a polysubstituted aromatic compound, it can be a precursor for the synthesis of more complex molecules. The isopropyl groups can be functionalized or can direct further substitution reactions on the aromatic ring. The steric hindrance provided by the isopropyl groups can be exploited to achieve regioselective reactions[9][10].

-

Probe for Steric Effects: In fundamental research, this compound can be used as a model compound to study the influence of steric hindrance on reaction mechanisms, molecular recognition, and photophysical properties.

Safety and Handling

Based on available information, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a unique polysubstituted aromatic hydrocarbon with a distinct set of physical properties defined by its high degree of symmetry and steric bulk. While some of its fundamental physical constants such as melting and boiling points are documented, further experimental investigation is required to fully characterize its density, solubility profile, and spectroscopic details. Its synthesis, likely achievable through Friedel-Crafts alkylation, presents challenges in controlling selectivity. The potential applications of this molecule in research and drug development are largely unexplored but can be inferred from the utility of other sterically hindered aromatic compounds. This guide provides a solid foundation for researchers and professionals to understand and work with this intriguing molecule.

References

-

1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of poly-substituted benzenes - YouTube. (2013, March 27). Retrieved January 17, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved January 17, 2026, from [Link]

-

16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 17, 2026, from [Link]

-

Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound | C18H30 | CID 69456 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,2,4-Tri-isopropylbenzene - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3) - Cheméo. (n.d.). Retrieved January 17, 2026, from [Link]

-

Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. (2015, March 16). Retrieved January 17, 2026, from [Link]

-

This compound - CHEMICAL POINT. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes | ACS Nanoscience Au - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,2,4-Tri-isopropylbenzene - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Retrieved January 17, 2026, from [Link]

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,2,4-trimethyl-5-isopropylbenzene - Stenutz. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound - gsrs. (n.d.). Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound - Common Chemistry - CAS.org. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Cumene (Isopropylbenzene) from Diisopropylbenzenes in thepresence of Benzene using Triflic acid as catalyst at room temperature - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.). Retrieved January 17, 2026, from [Link]

-

Identification of Unknown Mixtures of Materials from Biopharmaceutical Manufacturing Processes by Microscopic-FTIR and Library Searching | American Pharmaceutical Review. (2011, November 1). Retrieved January 17, 2026, from [Link]

-

Products and yields of Friedel-Crafts alkylation of benzene with 1,2,3,6-tetrahydropyridines 2а-е - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Benzene, propyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. dl.icdst.org [dl.icdst.org]

- 5. cerritos.edu [cerritos.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural characteristics, detailed physicochemical properties, robust synthetic protocols, and prospective applications where its significant steric bulk can be leveraged.

Introduction: Understanding the Molecule

This compound (CAS No. 635-11-0) is a polysubstituted aromatic compound with the molecular formula C₁₈H₃₀.[1][2] Its structure is defined by a central benzene ring symmetrically substituted with four isopropyl groups. This extensive substitution pattern imparts significant steric hindrance, which dictates its chemical reactivity, physical properties, and potential utility as a specialized chemical intermediate. The IUPAC name for this compound is 1,2,4,5-tetra(propan-2-yl)benzene.[1] The inherent crowding of the isopropyl groups influences the conformation of the molecule and shields the aromatic ring, making it a subject of interest for applications requiring bulky molecular architectures.

Chemical Structure and Molecular Properties

The defining feature of this compound is the spatial arrangement of the four isopropyl groups on the benzene ring. This substitution pattern creates a highly crowded environment around the aromatic core.

Molecular Structure and Conformation

The isopropyl groups are not static; they rotate around the C-C bond connecting them to the benzene ring. However, due to severe steric repulsion between adjacent isopropyl groups, their rotation is restricted, and they adopt conformations that minimize these unfavorable interactions. This steric strain can lead to slight distortions of the benzene ring from perfect planarity.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a representative lab-scale synthesis. Causality: The choice of a strong Lewis acid like AlCl₃ is crucial for generating the carbocation electrophile efficiently. [3]The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions and over-alkylation, although forcing conditions are needed for exhaustive alkylation.

Materials:

-

Anhydrous Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

2-Chloropropane (or propylene gas)

-

Anhydrous solvent (e.g., carbon disulfide or excess benzene)

-

Ice-water bath

-

Hydrochloric acid (dilute)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous benzene (acting as both reactant and solvent) and cool it in an ice-water bath. Cautiously add anhydrous aluminum chloride in portions with stirring. Rationale: Adding the catalyst slowly to the cooled solvent prevents an uncontrolled exotherm.

-

Addition of Alkylating Agent: Slowly add 2-chloropropane dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. Maintain the temperature below 10 °C. Rationale: Slow addition maintains a low concentration of the electrophile, providing better control over the reaction rate and heat generation.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux for several hours to drive the reaction to completion and achieve tetra-substitution. The reaction progress can be monitored by Gas Chromatography (GC).

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over crushed ice containing concentrated HCl. Rationale: This step hydrolyzes the aluminum chloride catalyst and protonates any aluminum salts, moving them to the aqueous phase. This process is highly exothermic and releases HCl gas, requiring caution.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution until the aqueous layer is neutral. Rationale: The washes remove residual catalyst, acidic impurities, and unreacted starting materials.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound as a white crystalline solid.

Potential Applications and Research Directions

While specific, large-scale industrial applications for this compound are not as widely documented as for less substituted analogs like 1,3,5-triisopropylbenzene (TIPB), its unique steric properties suggest potential uses in several niche areas of research and development.

-

Sterically Hindered Ligands: The significant bulk of the tetraisopropylbenzene moiety makes it an attractive building block for synthesizing sterically demanding ligands for organometallic chemistry. Such ligands (e.g., phosphine or N-heterocyclic carbene ligands) are crucial in catalysis for enhancing the stability of the metal center and influencing the selectivity of reactions. [4]* Non-coordinating or "Bulky" Cations: The parent molecule can be a precursor to extremely bulky cations, which could serve as non-coordinating cations in polymerization catalysis or other ionic reactions.

-

Host-Guest Chemistry: The rigid and sterically crowded structure could be incorporated into larger supramolecular architectures, acting as a bulky "wall" or spacer element in host-guest systems.

-

Advanced Materials Science: Similar to TIPB, which is used in high-temperature resistant resins, this compound could be explored as a monomer or additive in the synthesis of specialty polymers where high thermal stability and a rigid structure are desired. [4][5]Its structure could impart unique mechanical or thermal properties to materials.

The primary value of this compound in the near term lies in its role as a specialized building block for fundamental and applied chemical research, particularly where the effects of extreme steric hindrance are being investigated. [6][7]

Safety and Handling

According to available safety data, this compound is known to cause skin and serious eye irritation. [1]It may also cause respiratory irritation. [1]Standard laboratory safety precautions should be employed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69456, this compound. Available at: [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation. Available at: [Link]

-

Chemguide. Friedel-Crafts Alkylation of aromatic molecules. Available at: [Link]

-

Global Substance Registration System. This compound. Available at: [Link]

-

NIST Chemistry WebBook. Benzene, 1,2,4,5-tetrakis(1-methylethyl)-. SRD 69. Available at: [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Local Pharma Guide. This compound. CAS NO. 635-11-0. Available at: [Link]

-

Cheméo. Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Available at: [Link]

-

da Silva, J. F., et al. (2020). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl₃ and Al₂Cl₆ Friedel-Crafts Reaction. Journal of the Brazilian Chemical Society, 31(9), 1896-1905. Available at: [Link]

-

Khan Academy. Friedel-Crafts alkylation. Available at: [Link]

-

PrepChem.com. Synthesis of triisopropylbenzene. Available at: [Link]

-

NIST Chemistry WebBook. 1,2,4-Tri-isopropylbenzene. SRD 69. Available at: [Link]

-

SI Group. Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Available at: [Link]

-

Maji, B., & Deb, I. (2018). Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Chemical Communications, 54(78), 10978-10981. Available at: [Link]

-

Wang, L., et al. (2011). Study on the synthesis of 1, 3, 5-triisopropylbenzene. Advanced Materials Research, 233-235, 1269-1272. Available at: [Link]

-

ChemBK. 1,3,5-Triisopropylbenzene. Available at: [Link]

-

NIST Chemistry WebBook. 1,2,4-Tri-isopropylbenzene. SRD 69. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Infrared Spectra. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12860, 1,3,5-Triisopropylbenzene. Available at: [Link]

-

NIST Chemistry WebBook. Benzene, 1,2,4,5-tetramethyl-. SRD 69. Available at: [Link]

-

Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]

-

ResearchGate. Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1?. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19064329. Available at: [Link]

-

NIST Chemistry WebBook. Benzene, 1,2,4,5-tetramethyl-. SRD 69. Available at: [Link]

-

SpectraBase. 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7270, 1,2,4,5-Tetrachlorobenzene. Available at: [Link]

-

Zhang, XH., et al. (2021). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry, 12(1), 89-98. Available at: [Link]

Sources

- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,2,4,5-tetrakis(1-methylethyl)- [webbook.nist.gov]

- 3. scielo.br [scielo.br]

- 4. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 1,2,4,5-Tetraisopropylbenzene

Introduction

1,2,4,5-Tetraisopropylbenzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with four isopropyl groups.[1] Its structure, featuring significant steric bulk and hydrophobicity, makes it a molecule of interest in materials science, supramolecular chemistry, and as a potential precursor for specialized ligands and polymers, drawing parallels from the applications of related polyisopropylbenzenes in specialty chemicals and advanced materials.[2][3]

The synthesis of such a sterically crowded and highly alkylated benzene derivative presents unique challenges. The primary obstacles are controlling the regioselectivity of the substitution pattern and preventing the formation of a complex mixture of isomers and polyalkylated byproducts. This guide provides an in-depth exploration of the core synthetic pathway, focusing on the mechanistic principles, experimental protocols, and analytical validation required for the successful synthesis of this compound.

Core Synthesis Pathway: Exhaustive Friedel-Crafts Alkylation

The most established method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877.[4][5] This electrophilic aromatic substitution reaction is the cornerstone for synthesizing this compound.

Mechanistic Principles: The "Why" Behind the Method

The Friedel-Crafts alkylation proceeds through a multi-step mechanism.[6][7] Understanding this mechanism is critical to controlling the reaction and optimizing the yield of the desired product.

-

Generation of the Electrophile: The reaction is initiated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which reacts with an alkylating agent like 2-chloropropane (isopropyl chloride) to form a highly electrophilic isopropyl carbocation.[6][8] The stability of this secondary carbocation makes it a readily available electrophile for the subsequent step.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the isopropyl carbocation. This attack temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7][9]

-

Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new isopropyl group.[10] This deprotonation restores the stable aromatic system and regenerates the Lewis acid catalyst, allowing it to participate in further reactions.[7]

A significant challenge in this synthesis is polyalkylation . The initial addition of an isopropyl group, an electron-donating group, activates the benzene ring, making it more susceptible to further electrophilic attack than the starting material.[4] This inherent reactivity profile means the reaction tends to proceed to higher degrees of substitution, which, in this specific case, is leveraged to achieve the desired tetra-substituted product. However, it also necessitates careful control to avoid the formation of unwanted isomers.

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The system must be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions, as AlCl₃ reacts violently with water.

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (200 mL) and p-diisopropylbenzene (16.23 g, 0.10 mol). Begin stirring and cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (29.33 g, 0.22 mol) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 5 °C.

-

Alkylating Agent Addition: Place 2-chloropropane (23.56 g, 0.30 mol) in the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with a small amount of dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of starting material and the appearance of the product peak.

-

Work-up and Quenching: Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), 100 mL of water, and 100 mL of saturated sodium chloride (brine) solution to aid in phase separation. [11]9. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude product will be an oily solid. Further purification can be achieved by vacuum distillation followed by recrystallization from ethanol or a hexane/ethanol mixture to yield pure this compound as a crystalline solid.

Characterization of this compound

Validation of the final product's identity and purity is essential. The symmetrical nature of the 1,2,4,5-isomer gives it a distinct spectroscopic signature.

| Analytical Technique | Expected Data / Observation |

| Appearance | Colorless to white crystalline solid |

| ¹H NMR | Two singlets for the aromatic protons (H-3, H-6). Two septets for the methine protons of the isopropyl groups. Two doublets for the methyl protons of the isopropyl groups. [1] |

| ¹³C NMR | Four distinct signals in the aromatic region and three signals in the aliphatic region, consistent with the molecule's symmetry. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 246.23, corresponding to the molecular formula C₁₈H₃₀. A prominent fragment at m/z = 231 (M-15) due to the loss of a methyl group. [1] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, and aromatic C=C stretching ~1450-1600 cm⁻¹. [1] |

Alternative Synthetic Strategies

While Friedel-Crafts alkylation is the workhorse method, modern organic chemistry offers alternative routes that may provide advantages in specific contexts.

Copper-Catalyzed Dimerization of γ,δ-Unsaturated Ketones

A novel approach for synthesizing 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. [12]This one-pot procedure forms multiple C-C bonds under relatively mild conditions.

Conceptual Merits:

-

High Regiocontrol: The substitution pattern is built into the starting materials, avoiding the isomer problem inherent in Friedel-Crafts reactions.

-

Milder Conditions: Avoids the use of harsh and moisture-sensitive Lewis acids like AlCl₃.

Current Limitations:

-

Substrate Availability: The synthesis of the required γ,δ-unsaturated ketone precursors can be complex and may require multiple steps, potentially offsetting the efficiency of the final cyclization.

This method represents a promising area of research for accessing sterically hindered, polysubstituted aromatics but is not yet a standard preparative route for this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the exhaustive Friedel-Crafts alkylation of p-diisopropylbenzene. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is crucial for controlling the reaction, particularly with respect to temperature and anhydrous conditions. The protocol detailed in this guide provides a robust, self-validating framework for researchers to produce and purify this sterically hindered molecule. While alternative methods are emerging, the Friedel-Crafts pathway remains the most practical and accessible approach for laboratory-scale synthesis.

References

Sources

- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]

- 12. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,4,5-Tetraisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,2,4,5-tetraisopropylbenzene, a polysubstituted aromatic hydrocarbon. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its role in various chemical syntheses. This document will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, offering insights into the structural features and chemical environment of the molecule.

Introduction to this compound

This compound, with the chemical formula C₁₈H₃₀, is a highly substituted aromatic compound.[1][2] Its structure consists of a benzene ring with four isopropyl groups attached at the 1, 2, 4, and 5 positions. This substitution pattern leads to a molecule with distinct symmetry and steric hindrance, which in turn influences its physical and chemical properties, as well as its spectroscopic signatures.

Molecular Structure:

Sources

1,2,4,5-Tetraisopropylbenzene solubility information

An In-Depth Technical Guide to the Solubility of 1,2,4,5-Tetraisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly substituted aromatic hydrocarbon. Its molecular structure, characterized by a benzene ring symmetrically substituted with four isopropyl groups, bestows upon it distinct physical and chemical properties. A thorough understanding of its solubility profile is fundamental for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a bulky starting material, a non-polar medium, or a reference compound.

This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with a robust experimental protocol for quantitative determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" dictates that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents[1][2].

This compound is a non-polar molecule. The benzene core and the four isopropyl groups are composed of non-polar carbon-carbon and carbon-hydrogen bonds. The symmetrical arrangement of the bulky isopropyl groups further minimizes any potential for a significant molecular dipole moment. Consequently, its solubility is primarily dictated by van der Waals forces (specifically, London dispersion forces).

Based on these structural characteristics, we can predict its solubility in various classes of solvents:

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to exhibit high solubility in these solvents. The intermolecular forces between the solute molecules and between the solvent molecules are of a similar nature and magnitude (London dispersion forces), allowing for facile mixing.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): While these solvents possess a dipole moment, they often have significant non-polar character as well. Therefore, this compound is expected to have moderate to good solubility in these solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. To dissolve this compound, these strong solvent-solvent interactions would need to be disrupted without the formation of comparably strong solute-solvent interactions. As a result, this compound is expected to be poorly soluble or insoluble in polar protic solvents, particularly water[3][4].

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent properties.

Caption: Predictive solubility of this compound.

Qualitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Insoluble |

| Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Low |

| Acetone | Polar Aprotic | Moderate |

| Dichloromethane | Polar Aprotic | Good |

| Tetrahydrofuran | Polar Aprotic | Good |

| Toluene | Non-polar Aromatic | High |

| Hexane | Non-polar Aliphatic | High |

| Cyclohexane | Non-polar Aliphatic | High |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid[5].

Objective

To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Equilibration:

-

In several glass vials, add an excess amount of solid this compound to a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This may take 24-72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached[6].

-

-

Sampling and Sample Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID).

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solute-solvent system.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.

-

Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility.

Safety and Handling

This compound is known to cause skin and eye irritation and may cause respiratory irritation. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood[7][8].

Conclusion

This compound is a non-polar aromatic hydrocarbon with predicted high solubility in non-polar organic solvents and poor solubility in polar solvents. While quantitative solubility data is not widely published, this guide provides a strong theoretical framework for its solubility behavior and a detailed experimental protocol for its precise determination. This information is crucial for researchers and scientists working with this compound in various applications.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2008)). Retrieved from [Link]

-

ASTM International. (2002). Standard Test Method for Measurements of Aqueous Solubility (E1148-02). Retrieved from [Link]

-

ASTM International. (1993). Standard Test Method for Measurements of Aqueous Solubility (E1148-87(1993)e1). Retrieved from [Link]

-

ASTM International. (2008). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2008)). Retrieved from [Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Quora. (2022). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]

-

Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent. Retrieved from [Link]

-

ASTM International. (2008). ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

- American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

- American Chemical Society. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.

-

Journal of Chromatographic Science. (1997). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]

-

Sci-Hub. (n.d.). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]

-

Open Textbook Publishing. (n.d.). Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. csub.edu [csub.edu]

An In-depth Technical Guide to the Safe Handling of 1,2,4,5-Tetraisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic hydrocarbon. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity within the laboratory.

Understanding the Compound: Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound (CAS No. 635-11-0) is a solid organic compound with the molecular formula C18H30.[1][2] Its structure, featuring four isopropyl groups on a benzene ring, dictates its physical properties and reactivity.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are critical for risk assessment and the design of safe handling procedures.

| Property | Value | Source |